molecular formula C15H14N2O3 B6415303 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% CAS No. 1261913-93-2

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95%

Cat. No. B6415303
CAS RN: 1261913-93-2
M. Wt: 270.28 g/mol
InChI Key: FYOKVLURDJLOAH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% (4-DMAPN) is a compound that has been studied in recent years for its potential applications in a variety of scientific research experiments. 4-DMAPN is an organic compound that belongs to the class of organic compounds known as nicotinic acid amides. This compound has been studied for its ability to act as a substrate for various enzymes such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-DMAPN has also been studied for its ability to act as a ligand for several proteins involved in signal transduction pathways.

Scientific Research Applications

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has been studied for its potential applications in a variety of scientific research experiments. This compound has been used as a substrate in several enzyme assays, including those for NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% has also been used as a ligand in several protein-binding assays, including those for signal transduction pathways.

Mechanism of Action

The mechanism of action of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is not yet fully understood. However, it is known that this compound is able to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways.
Biochemical and Physiological Effects
The biochemical and physiological effects of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% are not yet fully understood. However, it is known that this compound is able to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways.

Advantages and Limitations for Lab Experiments

The advantages of using 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in lab experiments include its ability to act as a substrate for several enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidases. In addition, 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% is also able to act as a ligand for several proteins involved in signal transduction pathways. However, the use of this compound in lab experiments is limited by the fact that it is not very soluble in water, which can make it difficult to use in certain types of experiments.

Future Directions

The potential future directions for the use of 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% in scientific research include the development of new methods for its synthesis, the study of its biochemical and physiological effects, and the development of new assays for its use as a substrate or ligand in various enzyme and protein-binding assays. In addition, further research could be done to explore the potential applications of this compound in other areas, such as drug delivery or drug development.

Synthesis Methods

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% can be synthesized using a variety of methods. The most common method involves the reaction of 4-methylpyridine with N,N-dimethylaminocarbonyl chloride. This reaction yields 4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid, 95% as the main product. The reaction is carried out in an aqueous solution of methanol at a temperature of 60°C. The reaction is then quenched with water and the resulting product is isolated and purified by column chromatography.

properties

IUPAC Name

4-[4-(dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3/c1-17(2)14(18)11-5-3-10(4-6-11)12-7-8-16-9-13(12)15(19)20/h3-9H,1-2H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYOKVLURDJLOAH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=O)C1=CC=C(C=C1)C2=C(C=NC=C2)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30692699
Record name 4-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

270.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[4-(N,N-Dimethylaminocarbonyl)phenyl]nicotinic acid

CAS RN

1261913-93-2
Record name 4-[4-(Dimethylcarbamoyl)phenyl]pyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30692699
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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